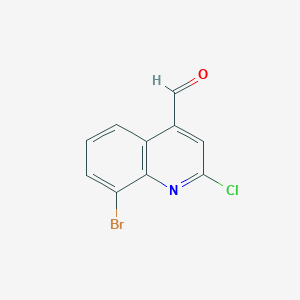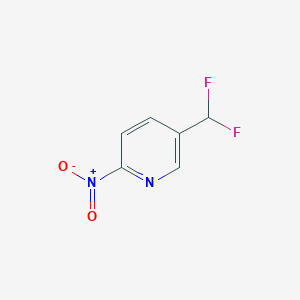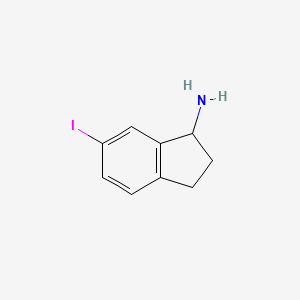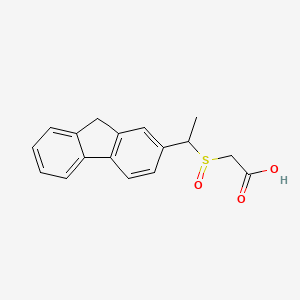
((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetic acid: is an organic compound with the molecular formula C17H16O3S and a molecular weight of 300.37 g/mol This compound is characterized by the presence of a fluorenyl group attached to an ethyl sulfinyl acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetic acid typically involves the reaction of fluorenyl derivatives with ethyl sulfinyl acetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a commercially viable form .
Analyse Chemischer Reaktionen
Types of Reactions: ((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in an inert atmosphere at low temperatures.
Major Products Formed:
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of halogenated or nitrated fluorenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials with specific properties .
Biology: In biological research, this compound is studied for its potential interactions with biomolecules and its effects on biological systems. It may serve as a probe or a tool for investigating biochemical pathways .
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor for drug development. Its unique structure may offer advantages in designing novel pharmaceuticals .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of ((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of the environment. The fluorenyl group can interact with aromatic systems, potentially affecting molecular recognition and binding events .
Vergleich Mit ähnlichen Verbindungen
- 1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)-ethanone
- 1-(9-Methyl-9H-fluoren-2-yl)-ethanone
- 1-(9-Propyl-9H-fluoren-2-yl)-ethanone
Comparison: ((1-(9H-Fluoren-2-yl)ethyl)sulfinyl)acetic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and properties compared to other fluorenyl derivatives. The sulfinyl group allows for redox activity and can participate in various chemical transformations, making this compound versatile in synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
72322-15-7 |
|---|---|
Molekularformel |
C17H16O3S |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-[1-(9H-fluoren-2-yl)ethylsulfinyl]acetic acid |
InChI |
InChI=1S/C17H16O3S/c1-11(21(20)10-17(18)19)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9-10H2,1H3,(H,18,19) |
InChI-Schlüssel |
TVYAXEKVOBWADF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)S(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






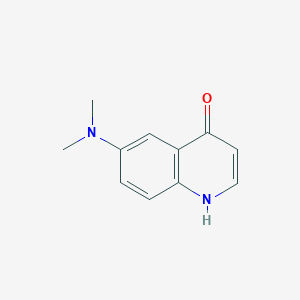
![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
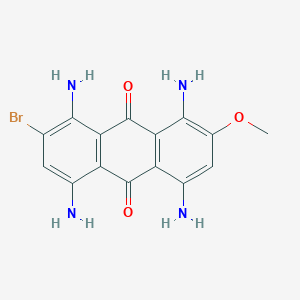
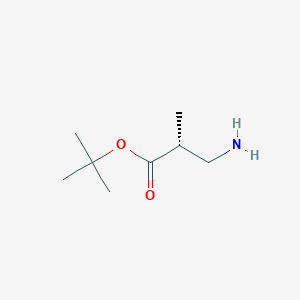
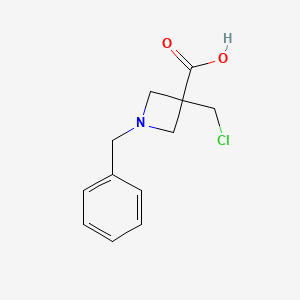
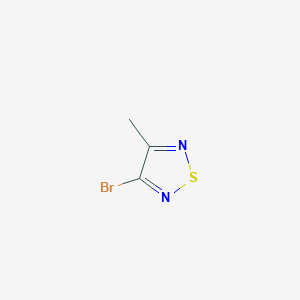
![7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13130127.png)
